molecular formula C58H80N2O14+2 B13857404 rac Mivacurium Chloride-13C4

rac Mivacurium Chloride-13C4

Cat. No.: B13857404
M. Wt: 1033.2 g/mol
InChI Key: ILVYCEVXHALBSC-YUKHLCLWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Mivacurium Chloride-13C4 involves multiple steps, including the incorporation of the stable isotope carbon-13. The exact synthetic routes and reaction conditions are proprietary and typically involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure the purity and stability of the compound. The process involves the use of specialized equipment and reagents to incorporate the stable isotope labels accurately .

Chemical Reactions Analysis

Types of Reactions

rac Mivacurium Chloride-13C4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms .

Scientific Research Applications

Anesthesia

Rac Mivacurium Chloride-13C4 is primarily used as an adjunct to general anesthesia. Its applications include:

  • Facilitating Tracheal Intubation : It allows for quick intubation during surgical procedures by providing rapid muscle relaxation.
  • Skeletal Muscle Relaxation : It is effective in relaxing skeletal muscles during surgery or mechanical ventilation.

Patient Management

Mivacurium chloride's pharmacokinetic profile makes it beneficial for:

  • Rapid Recovery : Due to its short duration of action, patients often recover quickly from neuromuscular blockade.
  • Minimal Cardiovascular Effects : It has been shown to have minimal hemodynamic effects, making it suitable for patients with cardiovascular concerns .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of this compound in clinical settings:

Onset of Action Study

A study comparing the onset of action between mivacurium chloride and succinylcholine found that while mivacurium had a slower onset compared to succinylcholine, it provided adequate conditions for intubation when administered at appropriate doses (0.15 mg/kg). The study highlighted that the loss of compound muscle action potential was more rapid at the orbicularis oculi than at the adductor pollicis, suggesting varying monitoring sites for neuromuscular blockade .

Dosage Adjustments in Special Populations

Research indicates that dosage adjustments may be necessary for patients with renal or hepatic impairment due to altered plasma cholinesterase activity. For instance, the effective duration of action may be significantly prolonged in these populations .

Mechanism of Action

rac Mivacurium Chloride-13C4 exerts its effects by binding competitively to cholinergic receptors on the motor end-plate. This action antagonizes the effect of acetylcholine, resulting in a blockade of neuromuscular transmission. The neuromuscular block produced by this compound is readily antagonized by acetylcholinesterase inhibitors, such as neostigmine .

Comparison with Similar Compounds

Similar Compounds

    Mivacurium Chloride: The non-isotope-labeled version of the compound.

    Atracurium Besylate: Another non-depolarizing neuromuscular blocking agent.

    Cisatracurium Besylate: A stereoisomer of atracurium with similar properties.

Uniqueness

rac Mivacurium Chloride-13C4 is unique due to its stable isotope labeling, which makes it particularly useful in research applications requiring precise tracking and analysis of the compound .

Properties

Molecular Formula

C58H80N2O14+2

Molecular Weight

1033.2 g/mol

IUPAC Name

bis[3-[(1R,2S)-6,7-dimethoxy-2-(113C)methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-(1,8-13C2)oct-4-enedioate

InChI

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59-,60-/m1/s1/i1+1,2+1,55+1,56+1

InChI Key

ILVYCEVXHALBSC-YUKHLCLWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@@H]2C3=CC(=C(C=C3CC[N@@+]2([13CH3])CCCO[13C](=O)CC/C=C/CC[13C](=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)[13CH3])OC)OC

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C

Origin of Product

United States

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